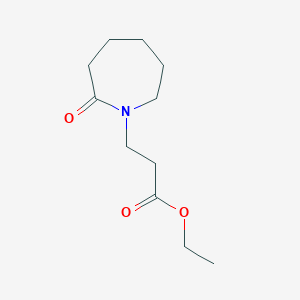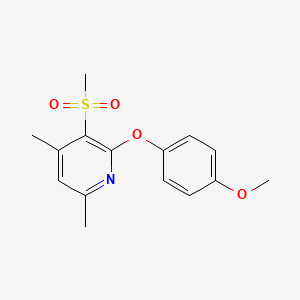
Ethyl 3-(2-oxoazepan-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-oxoazepan-1-yl)propanoate, also known as ethyl 3-oxazepan-1-ylpropanoate, is an organic compound that is used in a variety of scientific research applications. It is a simple ester of propanoic acid, and it is often used as a synthetic intermediary in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Polymorphism in Pharmaceutical Compounds
Research on polymorphism, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlights the challenges and importance of characterizing different crystalline forms of pharmaceutical compounds. Polymorphism can significantly affect the drug's bioavailability, stability, and solubility. Techniques such as spectroscopic and diffractometric analyses are crucial for identifying and characterizing these forms, which could be relevant to the study of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" in pharmaceutical applications (Vogt et al., 2013).
Enzyme-catalyzed Synthesis
The enzyme-catalyzed synthesis of chiral compounds, such as the production of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, demonstrates the efficiency and enantioselectivity achievable in synthesizing bioactive molecules. This approach could potentially be applied to the synthesis of chiral derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for pharmaceutical applications (Brem et al., 2010).
Atmospheric Reactivity and Environmental Impact
Studies on the atmospheric degradation of compounds similar to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" provide insights into their environmental impact, particularly in terms of their reactivity with atmospheric radicals and their potential to contribute to air pollution and climate change. Such research is essential for assessing the environmental safety of chemical compounds before widespread use (Aranda et al., 2021).
Catalytic Conversion Processes
Investigations into the catalytic conversion processes, like the conversion of 2,3-butanediol to butenes, shed light on the pathways and mechanisms involved in transforming organic compounds into valuable chemicals or fuels. Understanding these processes can aid in the development of more efficient and sustainable chemical production methods, potentially applicable to derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" (Zheng et al., 2018).
Bioreduction and Chiral Intermediates
The stereoselective bioreduction of compounds to produce key chiral intermediates, as in the production of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a critical intermediate for the antidepressant drug duloxetine, illustrates the importance of biocatalysis in creating high-value pharmaceuticals. This methodology could be explored for producing enantiomerically pure compounds related to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for therapeutic uses (Ren et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-(2-oxoazepan-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDLVODRPFYVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCCCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxoazepan-1-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2650496.png)
![7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2650498.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2650502.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2650507.png)


![1-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2650512.png)



